4,4'-二溴联苯-D8

描述

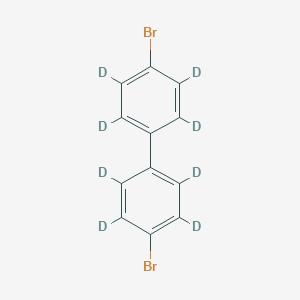

4,4’-Dibromodiphenyl-D8 is a deuterated derivative of 4,4’-Dibromodiphenyl, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its path in various reactions and processes.

科学研究应用

4,4’-Dibromodiphenyl-D8 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: The compound is used in biological studies to trace the movement and interaction of molecules within cells.

Medicine: In pharmaceutical research, it is used to study the pharmacokinetics and metabolism of drugs.

Industry: The compound is used in the production of flame retardants and plasticizers.

作用机制

Target of Action

The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .

Biochemical Pathways

It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .

Pharmacokinetics

It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.

Result of Action

It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .

生化分析

Biochemical Properties

It is known that certain strains of bacteria can degrade similar compounds, such as 4,4’-dibromodiphenyl ether . This degradation is mediated by lignin peroxidase, an extracellular enzyme produced by certain white rot fungi .

Cellular Effects

Related compounds, such as polybrominated diphenyl ethers (PBDEs), have been shown to cause neurodevelopmental toxicity and endocrine disruption in mammals .

Molecular Mechanism

Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,4’-Dibromodiphenyl-D8 has been observed to dissolve in water to form a homogenous phase at a temperature of 588 K . This suggests that the compound may have stability and degradation properties that change over time under certain conditions .

Metabolic Pathways

Related compounds, such as 4,4’-dibromodiphenyl ether, have been shown to be metabolized by certain strains of bacteria .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dibromodiphenyl-D8 is synthesized by brominating biphenyl in the presence of a strong acid with a pKa of at most 4, such as a carboxylic or sulfonic acid . The reaction is typically carried out at ambient temperature, resulting in high yields of the desired product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromodiphenyl-D8 involves the use of large-scale bromination reactors where biphenyl is reacted with bromine gas in the presence of a strong acid. The process is optimized to ensure high selectivity and yield .

化学反应分析

Types of Reactions: 4,4’-Dibromodiphenyl-D8 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

相似化合物的比较

- 4,4’-Dibromobiphenyl

- 2,2’-Dibromobiphenyl

- 4,4’-Diiodobiphenyl

- 3,3’,5,5’-Tetrabromobisphenol A

Comparison: 4,4’-Dibromodiphenyl-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in various reactions and processes. Compared to its non-deuterated counterparts, it offers better insights into reaction mechanisms and pathways due to the distinct behavior of deuterium atoms .

属性

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80523-79-1 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)